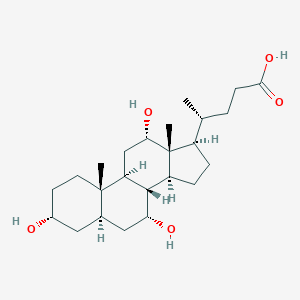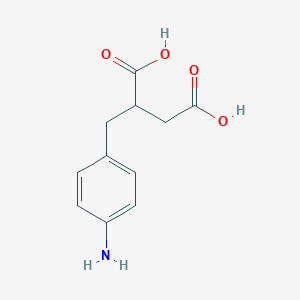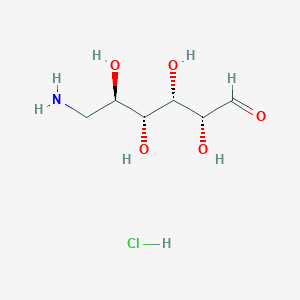
1,6-Anhydro-3,4-O-isopropylidene-2-tosyl-B-D-galactopyranose
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives related to 1,6-Anhydro-3,4-O-isopropylidene-2-tosyl-B-D-galactopyranose involves multiple steps, starting from galactopyranosyl bromide, leading to complex sugar ortho esters and disaccharide derivatives through condensation reactions and subsequent modifications (Bochkov & Kalinevitch, 1974). These synthetic routes provide access to a variety of structural motifs essential for further chemical transformations.
Molecular Structure Analysis
The molecular structure and conformational preferences of this compound and its derivatives have been explored using NMR, molecular modeling, and X-ray diffraction techniques, revealing insights into their three-dimensional arrangement and the influence of substituents on their spatial configuration (Midland et al., 1994; Krajewski et al., 1985). These analyses are crucial for understanding the reactivity and interaction patterns of these molecules.
Chemical Reactions and Properties
1,6-Anhydro-3,4-O-isopropylidene-2-tosyl-B-D-galactopyranose undergoes a variety of chemical reactions, including nucleophilic substitution to yield heterocyclic derivatives (Alho, D’Accorso & Thiel, 1996) and intramolecular displacement reactions in specific conditions (Hughes, 1969). These reactions are indicative of the compound's versatility as a synthetic building block.
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystallinity, of compounds in this category are influenced by their structural elements and substituents, which can be elucidated through comprehensive spectroscopic and crystallographic studies (Hoogendorp, Kok & Romers, 1983). These properties are essential for determining the conditions under which these compounds can be manipulated in the laboratory.
Wissenschaftliche Forschungsanwendungen
Synthesis of C-variegated α-desoxycyclitole : This compound is used in the synthesis of C-variegated α-desoxycyclitole from 1,6-anhydrohexopyranoses (Klemer & Kohla, 1984).
Synthesis of 1,4-oxazepanes and derivatives : It plays a key role in synthesizing 1,4-oxazepanes and their derivatives (Trtek et al., 2004).
Synthesis of 1,6-anhydro derivatives of 2-amino-2-deoxy-α-D-talopyranose : This molecule is crucial in synthesizing 1,6-anhydro derivatives of 2-amino-2-deoxy-α-D-talopyranose (Chatterjee et al., 1968).
Syntheses of C(1 -> 3)-linked disaccharides : The compound is used in short, stereoselective syntheses of C(1 -> 3)-linked disaccharides (Zhu & Vogel, 1998).
Glycosylation of 1,23,4-di-O-isopropylidene-α-D-galactopyranose
: It can be used for the glycosylation of 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose, as a sugar ortho ester (Bochkov & Kalinevitch, 1974).
Synthesis of various 1,6-anhydro derivatives : It is a key molecule in synthesizing various 1,6-anhydro derivatives, including 1,6-anhydro-3,4-O-isopropylidene-α-D-galactopyranose (Hughes, 1968).
Formation of methyl 2,6-anhydro-3,4-O-isopropylidene-α and β-D-talopyranosides : This process occurs via intramolecular displacement in the methanolysis of 1,6-anhydro-3,4-O-isopropylidene-2-O-methylsulphonyl-β-D-galactopyranose (Hughes, 1969).
Synthesis of derivatives from D-galactose and D-mannose : It is synthesized from derivatives of D-galactose and D-mannose (Horton & Jewell, 1967).
Applications in carbohydrate chemistry : For instance, as a protecting group in the synthesis of various derivatives (Gent, Gigg, & Penglis, 1976).
Synthesis of various biological and chemical compounds : Including 6-S-heterocyclic derivatives and cyanoethylidene derivatives (Alho, D'Accorso, & Thiel, 1996; Vogel et al., 2007).
Wirkmechanismus
Mode of Action
It is used in the hplc detection and evaluation of chiral compounds with a laser-based chiroptical detector . This suggests that it may interact with its targets to induce changes that can be detected and evaluated using this method.
Biochemical Pathways
It’s possible that the compound may influence pathways related to chirality and optical activity, given its use in the detection and evaluation of chiral compounds .
Result of Action
Given its use in the detection and evaluation of chiral compounds , it may induce changes in optical activity that can be measured using a laser-based chiroptical detector.
Action Environment
It’s known that the compound has a melting point of 117-118°c , suggesting that it may be stable under a range of temperatures.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(1R,2S,6S,7R,8R)-4,4-dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl] 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O7S/c1-9-4-6-10(7-5-9)24(17,18)23-14-13-12(21-16(2,3)22-13)11-8-19-15(14)20-11/h4-7,11-15H,8H2,1-3H3/t11-,12+,13+,14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRGAFSDLQODLRO-GZBLMMOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2C3C(C4COC2O4)OC(O3)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2[C@@H]3[C@H]([C@H]4CO[C@@H]2O4)OC(O3)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501125884 | |
| Record name | β-D-Galactopyranose, 1,6-anhydro-3,4-O-(1-methylethylidene)-, 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501125884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81028-98-0 | |
| Record name | β-D-Galactopyranose, 1,6-anhydro-3,4-O-(1-methylethylidene)-, 4-methylbenzenesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81028-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Anhydro-3,4-O-isopropylidene-beta-D-galactopyranose toluene-p-sulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081028980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | β-D-Galactopyranose, 1,6-anhydro-3,4-O-(1-methylethylidene)-, 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501125884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-anhydro-3,4-O-isopropylidene)-β-D-galactopyranose toluene-p-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.404 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline](/img/structure/B43354.png)



![2-Amino-1,6-dimethylimidazo[4,5-b]pyridine](/img/structure/B43360.png)




